molecular formula C10H14FN3 B1476203 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine CAS No. 2092286-86-5

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1476203
CAS No.: 2092286-86-5
M. Wt: 195.24 g/mol
InChI Key: IJONFVPYNSDTEL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound that combines two distinct nitrogen-containing ring systems through a strategic substitution pattern. The compound belongs to the broader class of pyrrolidine derivatives, which are characterized by their five-membered saturated heterocyclic structure containing four carbon atoms and one nitrogen atom. The systematic nomenclature reflects the compound's complex architecture, beginning with the pyridine core structure substituted at the 2-position with a pyrrolidine moiety that itself carries a fluoromethyl substituent at the 3-position of the pyrrolidine ring.

The International Union of Pure and Applied Chemistry nomenclature system provides a standardized approach for naming such complex heterocyclic structures. Related compounds in the literature demonstrate similar naming conventions, such as 6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, which shares the same core structure but differs in the substitution position on the pyridine ring. The molecular formula for the target compound would be C₁₀H₁₄FN₃, reflecting the presence of ten carbon atoms, fourteen hydrogen atoms, one fluorine atom, and three nitrogen atoms distributed across the pyrrolidine and pyridine components.

The chemical identity is further distinguished by its specific substitution pattern, which places the fluoromethyl group at the 3-position of the pyrrolidine ring rather than alternative positions. This positional specificity is crucial for understanding the compound's properties, as demonstrated by related structures such as 2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, which features a six-membered piperidine ring instead of the five-membered pyrrolidine system. The nomenclature also indicates the presence of an amino group at the 3-position of the pyridine ring, contributing to the compound's potential for hydrogen bonding and its basic character.

Structural Characteristics and Isomeric Considerations

The structural architecture of this compound exhibits several notable characteristics that influence its chemical behavior and potential applications. The pyrrolidine ring system adopts a puckered conformation due to its saturated nature, contrasting with the planar aromatic pyridine ring. This conformational flexibility of the pyrrolidine component allows for multiple spatial arrangements, potentially affecting the compound's interaction with biological targets and its overall molecular properties.

The fluoromethyl substituent introduces significant electronic and steric effects to the molecular structure. Fluorine's high electronegativity substantially influences the electron distribution within the molecule, particularly affecting the basicity of the nearby nitrogen atoms. The trifluoromethyl group, as observed in related compounds such as 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, demonstrates even more pronounced electronic effects due to the presence of three fluorine atoms. These fluorinated substituents serve as bioisosteres, often replacing methyl groups or chloride substituents to modify the steric and electronic properties of lead compounds.

Table 1: Structural Comparison of Related Pyrrolidine-Pyridine Compounds

Compound Molecular Formula Ring System Fluorine Position Reference
This compound C₁₀H₁₄FN₃ Pyrrolidine-Pyridine 3-Position CH₂F Target compound
6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine C₁₀H₁₄FN₃ Pyrrolidine-Pyridine 3-Position CH₂F
2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine C₁₁H₁₆FN₃ Piperidine-Pyridine 4-Position CH₂F
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine C₁₀H₁₂F₃N₃ Pyrrolidine-Pyridine 3-Position CF₃

Isomeric considerations play a crucial role in understanding the structural diversity possible within this chemical framework. The compound can exist in multiple stereoisomeric forms due to the presence of the chiral center at the 3-position of the pyrrolidine ring where the fluoromethyl group is attached. This stereochemical complexity is exemplified by related compounds such as those described in pharmaceutical research, where specific stereoisomers often exhibit dramatically different biological activities. The absolute configuration at this stereogenic center significantly influences the compound's three-dimensional shape and its potential interactions with chiral biological environments.

Regioisomeric variations also contribute to the structural diversity of this compound class. The position of substitution on both the pyrrolidine and pyridine rings can vary, creating numerous constitutional isomers with potentially different properties. For instance, the difference between this compound and 6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine represents a regioisomeric relationship where the pyrrolidine attachment point on the pyridine ring differs. These positional variations can significantly affect the compound's electronic properties, hydrogen bonding patterns, and overall molecular geometry.

Historical Development in Heterocyclic Chemistry

The historical development of compounds like this compound reflects the broader evolution of heterocyclic chemistry, particularly the advancement in fluorine chemistry and the synthesis of complex nitrogen-containing ring systems. Pyridine chemistry has its roots in the mid-nineteenth century, with the first isolation of pyridine by Thomas Anderson in 1849 from coal tar. Anderson's pioneering work established pyridine as a fundamental building block in organic chemistry, describing its distinctive properties including its water solubility and basic character that would later prove crucial for pharmaceutical applications.

The structural elucidation of pyridine represented a significant milestone in heterocyclic chemistry. Wilhelm Körner and James Dewar's proposal in the 1860s and 1870s that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with nitrogen laid the foundation for understanding aromatic heterocycles. This structural insight was confirmed through William Ramsay's synthesis of pyridine from acetylene and hydrogen cyanide in 1876, marking the first synthesis of a heteroaromatic compound and establishing synthetic pathways that would influence the development of more complex pyridine derivatives.

Pyrrolidine chemistry developed somewhat later, with the compound being recognized as tetrahydropyrrole and becoming an important synthetic intermediate. The industrial production methods for pyrrolidine, involving the reaction of 1,4-butanediol with ammonia in the presence of metal oxide catalysts, established the foundation for large-scale synthesis of pyrrolidine derivatives. This accessibility of the pyrrolidine core structure enabled the development of more complex derivatives, including those with sophisticated substituent patterns like fluoromethyl groups.

Table 2: Historical Milestones in Heterocyclic Chemistry Development

Year Discovery/Development Significance Reference
1849 Pyridine isolation by Thomas Anderson First systematic study of pyridine
1869-1871 Structural proposals by Körner and Dewar Understanding of aromatic heterocycle structure
1876 First pyridine synthesis by William Ramsay Established synthetic heteroaromatic chemistry
1881 Hantzsch pyridine synthesis Major synthetic methodology development
1924 Chichibabin pyridine synthesis Industrial-scale pyridine production
1928 First medicinal trifluoromethyl compounds Beginning of fluorine in pharmaceuticals

The introduction of fluorine chemistry into heterocyclic systems represents a more recent development, with significant advances occurring in the twentieth century. The medicinal use of trifluoromethyl groups dates from 1928, although intensive research began in the mid-1940s. This development was driven by the recognition that fluorine substitution could dramatically alter the properties of organic compounds, particularly their metabolic stability and biological activity. The trifluoromethyl group's unique electronic properties, described as intermediate between fluorine and chlorine in electronegativity, made it an attractive bioisostere for medicinal chemistry applications.

Modern synthetic methodologies have enabled the preparation of increasingly complex fluorinated heterocycles, including compounds with fluoromethyl substituents. The development of reagents for selective fluoromethylation has been particularly challenging, with significant advances occurring over the last decade. These synthetic advances have made possible the preparation of compounds like this compound, which combines the established pyrrolidine and pyridine chemistry with sophisticated fluorine substitution patterns.

The contemporary synthesis of such compounds often involves multi-step processes that build upon the historical foundations of heterocyclic chemistry while incorporating modern fluorination techniques. For example, the synthesis of related fluoromethyl-containing compounds typically requires careful control of reaction conditions to achieve selective fluorination at the desired position. These synthetic challenges reflect the complexity of creating specific substitution patterns while maintaining the integrity of the heterocyclic core structures.

Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-6-8-3-5-14(7-8)10-9(12)2-1-4-13-10/h1-2,4,8H,3,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJONFVPYNSDTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a pyrrolidine ring with a fluoromethyl group and a pyridine moiety, which contribute to its biochemical properties and interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FN3C_{10}H_{12}FN_3, with an approximate molecular weight of 195.22 g/mol. The fluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising scaffold for drug development.

PropertyValue
Molecular FormulaC₁₀H₁₂FN₃
Molecular Weight195.22 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, studies indicate that it may inhibit phosphoglycerate dehydrogenase (PHGDH), which is crucial in serine biosynthesis, thereby influencing cancer cell metabolism.
  • Cell Signaling Modulation : This compound can modulate cell signaling pathways by interacting with proteins involved in signal transduction. The presence of the pyrrolidine ring facilitates binding to enzyme active sites, potentially altering their activity and affecting downstream signaling processes .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine and pyrrolidine compounds exhibit antimicrobial properties against various pathogens, indicating that this compound may also possess similar effects .

Research Findings

Recent research has explored the biological activity of compounds structurally related to this compound. Key findings include:

Case Studies

  • Inhibition Studies : A study demonstrated that fluorinated compounds often exhibit enhanced inhibitory potency against enzymes compared to their non-fluorinated counterparts. The inclusion of a fluoromethyl group significantly increased the potency against PHGDH, suggesting a promising avenue for cancer treatment .
  • Antibacterial Activity : In vitro evaluations revealed that certain pyrrolidine derivatives displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may also have therapeutic potential in treating bacterial infections.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a building block for synthesizing various pharmacologically active molecules. Its structural features allow it to interact with biological targets effectively, making it useful in drug discovery.

Key Applications:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, such as phosphoglycerate dehydrogenase (PHGDH), which is crucial in serine biosynthesis. This inhibition can lead to potential therapeutic applications in cancer treatment where serine metabolism is altered.
EnzymeInhibition MechanismPotential Therapeutic Area
PHGDHCompetitive inhibitionCancer therapy

Biochemical Studies

The interaction of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine with cellular pathways has been extensively studied. It modulates key signaling pathways by influencing the activity of proteins involved in these processes.

Case Study:
In vitro studies demonstrated that this compound could significantly alter the activity of signaling proteins involved in cell proliferation and apoptosis, indicating its potential role in cancer research .

Neuropharmacology

Research indicates that compounds with similar structures have effects on neurotransmitter systems, suggesting that this compound may have implications in treating neurodegenerative diseases.

Potential Applications:

  • Modulation of neurotransmitter release
  • Neuroprotective effects against oxidative stress

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits PHGDH, impacting serine biosynthesis
Cell Signaling ModulationAlters activity of signaling proteins
Neuropharmacological EffectsPotential modulation of neurotransmitter systems

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Pyridine Scaffolds

Key structural variations among analogs include:

  • Substituent type: Fluoromethyl vs. methyl, chloro, trifluoromethyl, or dimethylamino groups.
  • Positional isomerism : Placement of the amine and pyrrolidinyl groups on the pyridine ring.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features Reference
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine C9H12FN3 Fluoromethyl (pyrrolidine C3) ~193.2* Enhanced metabolic stability due to fluorine; potential for H-bonding N/A
6-(Pyrrolidin-1-yl)pyridin-3-amine C9H13N3 None (pyrrolidine only) 163.22 Lacks fluorination; simpler structure with lower polarity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine C10H11ClF3N3 Cl, CF3 (pyridine C3/C5) 284.67 Halogenated pyridine; increased lipophilicity and steric bulk
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine C11H18N4 Dimethylamino (pyrrolidine C3) 218.29 Tertiary amine enhances solubility; potential for cationic interactions
2-(Pyrrolidin-1-yl)pyridin-4-amine C9H13N3 Pyrrolidinyl (pyridine C2) 163.22 Positional isomer; altered electronic distribution on pyridine

*Estimated based on analogous compounds.

Physicochemical Properties

  • Melting Points: Fluorinated compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, mp 104–107°C ) generally exhibit higher melting points than non-fluorinated analogs due to increased crystallinity.
  • Solubility : The fluoromethyl group in the target compound may improve aqueous solubility compared to lipophilic analogs like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine .
  • Spectroscopic Data :
    • ¹H NMR : Fluorine’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield (e.g., δ 3.5–4.5 ppm for fluoromethyl protons).
    • ¹³C NMR : CF3 groups in analogs show distinct signals near δ 120–125 ppm (q, J = 270 Hz) .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine typically involves the following key steps:

Preparation of the Pyridin-3-amine Core

The pyridin-3-amine moiety can be synthesized or obtained from commercially available pyridin-3-amine or its derivatives. Methods include:

These methods provide the foundation for further functionalization.

Fluoromethyl Group Introduction on Pyrrolidine

The key step is the selective fluorination of the methyl group on the pyrrolidine ring to form the fluoromethyl substituent. Methods include:

The choice of fluorinating agent and conditions depends on the substrate's sensitivity and desired regioselectivity.

Representative Synthetic Route Example

Based on literature procedures for related compounds (e.g., from Royal Society of Chemistry supplementary data and fluorinated pyridine synthesis reviews):

Step Reaction Conditions Outcome
1 Coupling of pyridin-3-amine with 3-pyrrolidinyl derivative Base-mediated nucleophilic substitution in polar aprotic solvent (e.g., DMF) at 80–110 °C Formation of 2-(3-pyrrolidinyl)pyridin-3-amine intermediate
2 Protection of amine groups (if necessary) Use of Boc or other protecting groups Stabilization for selective fluorination
3 Introduction of fluoromethyl group Treatment with electrophilic fluorinating agent (e.g., DAST) on methyl group of pyrrolidine ring Formation of this compound
4 Deprotection and purification Acidic or basic deprotection, followed by chromatography Pure target compound

Detailed Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Pyrrolidine substitution Pyridin-3-amine, 3-bromomethylpyrrolidine DMF or DMSO 90–110 °C 12–24 h 70–85 Requires inert atmosphere to prevent oxidation
Fluorination DAST or Selectfluor CH2Cl2 or acetonitrile 0–25 °C 2–6 h 60–75 Controlled addition to avoid over-fluorination
Purification Silica gel chromatography Hexane/ethyl acetate gradient Ambient N/A N/A Use of preparative HPLC for final purity

Research Findings and Notes

  • The fluoromethyl substitution significantly affects the biological and physicochemical properties due to fluorine's electronegativity and size, as supported by fluorinated pyridine derivative studies.
  • Selective fluorination of the methyl group on the pyrrolidine ring is challenging due to potential side reactions; thus, mild fluorinating agents and controlled conditions are preferred.
  • The use of protecting groups on amine functionalities during fluorination improves selectivity and yield.
  • Chromatographic purification is essential to separate regioisomers and unreacted starting materials.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield
Nucleophilic substitution + electrophilic fluorination Pyridin-3-amine, 3-bromomethylpyrrolidine, DAST High regioselectivity, moderate conditions Requires careful control of fluorination 60–85% overall
Reductive amination + nucleophilic fluorination Pyridin-3-amine, pyrrolidinyl aldehyde, KF Mild fluorination conditions Multi-step, longer reaction time 50–70% overall
Radical fluorination Pyrrolidinyl methyl precursor, Selectfluor, radical initiator Potential for late-stage fluorination Possible side reactions, lower selectivity 40–60%

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-(fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical approach involves copper-catalyzed coupling reactions. For example, analogous pyridine-pyrrolidine derivatives are synthesized using copper(I) bromide as a catalyst, cesium carbonate as a base, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Yield optimization may involve varying catalysts (e.g., CuI vs. CuBr), solvent polarity, or temperature. Chromatographic purification (e.g., using gradients of ethyl acetate/hexane) is critical for isolating the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on pyrrolidine ring protons (δ 2.5–4.0 ppm for fluoromethyl groups) and pyridine amine protons (δ 6.5–8.5 ppm) .
  • HRMS (ESI) : Confirm molecular weight with <2 ppm error (e.g., m/z [M+H]+ calculated for C₁₀H₁₃FN₃: 194.10) .
  • IR Spectroscopy : Look for N-H stretching (3298 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

Q. What purification strategies are recommended for removing byproducts in the synthesis of fluoromethyl-pyrrolidine derivatives?

  • Methodological Answer : Sequential liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) effectively isolates the target compound. Acidic washes (e.g., HCl) can remove unreacted amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of fluoromethyl-substituted pyrrolidine derivatives?

  • Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to model disorder in the fluoromethyl group. High-resolution data (d-spacing <1 Å) and Twinning/PLATON analysis are critical for addressing pseudosymmetry or twinning artifacts. Validation tools like CCDC’s Mercury can cross-check bond lengths/angles against databases .

Q. What role does the fluoromethyl group play in modulating bioactivity, particularly for kinase inhibition (e.g., TRK)?

  • Methodological Answer : Fluorine’s electronegativity enhances binding affinity to kinase ATP pockets by forming polar interactions with backbone amides (e.g., TRK inhibitors in ). Comparative SAR studies using analogs (e.g., replacing fluoromethyl with hydroxymethyl) reveal >10-fold potency differences. In silico docking (AutoDock Vina) and free-energy calculations (MM-GBSA) can quantify these effects .

Q. How can researchers address low yields in multi-step syntheses involving pyrrolidine ring formation?

  • Methodological Answer :

  • Step 1 : Optimize ring-closing metathesis (Grubbs catalyst) or reductive amination (NaBH₃CN) for pyrrolidine formation.
  • Step 2 : Introduce fluoromethyl groups via nucleophilic substitution (e.g., KF in DMF at 80°C).
  • Step 3 : Monitor intermediates by LC-MS to identify bottlenecks. For example, highlights nitro-group reduction as a critical step requiring Pd/C or Zn/HCl .

Q. What analytical methods are suitable for quantifying enantiomeric excess in chiral pyrrolidine derivatives?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For fluorinated compounds, ¹⁹F NMR is highly sensitive to stereochemical environments .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental NMR chemical shifts?

  • Methodological Answer :

Validate computational methods (e.g., DFT at B3LYP/6-31+G(d,p)) by comparing calculated shifts with experimental data for known analogs.

Check for solvent effects (e.g., DMSO vs. CDCl₃) and conformational flexibility using molecular dynamics (GROMACS).

Cross-reference with crystallographic data to confirm substituent geometry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 2
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

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